molecular formula C18H16F2N2O2S B2354944 1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide CAS No. 1101203-77-3

1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide

Cat. No. B2354944
CAS RN: 1101203-77-3
M. Wt: 362.39
InChI Key: AUCUPCBXOGQECN-UHFFFAOYSA-N
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Description

The compound “1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline group, which is a common structure in many biologically active molecules and pharmaceuticals . The molecule also features a difluoromethylthio group attached to a benzoyl group, which could potentially influence its reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of their bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the difluoromethylthio group could potentially undergo various transformations under suitable conditions . The indoline and carboxamide groups might also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility, melting point, and boiling point could be predicted based on its functional groups .

Scientific Research Applications

Synthesis and Chemical Modification

Compounds similar to "1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide" are often subjects of chemical synthesis and modification research. For example, research on acylation of tertiary amides forming 1-acyloxyiminium salts and 1-acyloxyenamines indicates a broader interest in modifying carboxamide compounds to explore new chemical entities (Bottomley & Boyd, 1980). This type of research is foundational for discovering new compounds with potential applications in various scientific fields.

Potential Antibacterial Applications

The synthesis and characterization of compounds bearing similarities to the target compound, like 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, demonstrate the potential antibacterial activity of such molecules. These studies often involve the crystallization, elemental analysis, and evaluation of their biological activities, indicating the broad interest in discovering new antibacterial agents (Adam et al., 2016).

Application in Organic Synthesis

Research on the iron-catalyzed ortho-alkylation of carboxamides showcases the utility of these compounds in the field of organic synthesis. The ability to achieve direct ortho-alkylation in high yields underlines the importance of such chemical transformations in developing new synthetic methodologies (Fruchey et al., 2014).

Enzyme Inhibition Studies

The exploration of carboxamides as enzyme inhibitors, such as the study on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, highlights the potential of similar compounds in medicinal chemistry and pharmaceutical research. These studies are aimed at designing and synthesizing molecules that can modulate the activity of specific enzymes, such as arginine methyltransferase 1 (CARM1), which is relevant in the context of therapeutic interventions (Allan et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and activities. For instance, if it shows promising biological activity, it could be further developed as a pharmaceutical agent .

properties

IUPAC Name

1-[2-(difluoromethylsulfanyl)benzoyl]-N-methyl-2,3-dihydroindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2S/c1-21-16(23)14-10-11-6-2-4-8-13(11)22(14)17(24)12-7-3-5-9-15(12)25-18(19)20/h2-9,14,18H,10H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCUPCBXOGQECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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